molecular formula C15H10O4S B1204900 2-Furancarboxylic acid (2-acetyl-1-benzothiophen-3-yl) ester

2-Furancarboxylic acid (2-acetyl-1-benzothiophen-3-yl) ester

Cat. No. B1204900
M. Wt: 286.3 g/mol
InChI Key: MYLXADGEQWLSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-furancarboxylic acid (2-acetyl-1-benzothiophen-3-yl) ester is a carboxylic ester. It derives from a 2-furoic acid.

Scientific Research Applications

Synthesis and Characterization in Drug Development Research into compounds structurally related to 2-Furancarboxylic acid (2-acetyl-1-benzothiophen-3-yl) ester has primarily focused on their synthesis and potential applications in medicinal chemistry. For instance, derivatives of 2- and 3-benzo[b]furancarboxylic acids have been prepared and evaluated for cytotoxic potential against human cancer cell lines, with several compounds showing significant activity. This highlights the compound's relevance in the development of new anticancer agents (Kossakowski et al., 2005). Furthermore, synthesis techniques, such as reductive acetylation, have been applied to related nitrocarboxylic acids or their esters, producing esters of 5-acetylamino-2-thiophenecarboxylic or 5-acetylamino-2-furancarboxylic acids, showcasing the chemical versatility and potential for further pharmacological exploration (Gol'dfarb et al., 1983).

Mechanistic Insights and Novel Synthesis Methods Research has also delved into novel synthesis methods that offer mechanistic insights and pathways to constructing related complex molecules. For example, a Pd(II)-mediated cascade carboxylative annulation technique has been developed to construct benzo[b]furan-3-carboxylic acids from simple precursors, illustrating advanced methods in organic synthesis that could be applicable to the synthesis of 2-Furancarboxylic acid derivatives (Liao et al., 2005).

Exploration of Structural Variants for Enhanced Activity The exploration of structural variants of 2-Furancarboxylic acid derivatives has demonstrated significant potential in medicinal chemistry, particularly in cancer research. Thiophene acetyl salicylic acid esters, which share a similar structural motif with the compound of interest, have shown differential cytotoxic effects against cancer cell lines based on positional isomerism, suggesting that minor structural modifications can greatly influence biological activity. This emphasizes the importance of structural optimization in drug design (Ünver & Cantürk, 2017).

Potential for Hypolipidemic Applications Additionally, certain furancarboxylic acid derivatives have been identified as new classes of hypolipidemic agents, effective in lowering blood lipids with minimal effects on liver weight and fat content. This indicates the broader therapeutic potential of furancarboxylic acid derivatives beyond oncology, into metabolic disorders (Parker et al., 1977).

properties

Product Name

2-Furancarboxylic acid (2-acetyl-1-benzothiophen-3-yl) ester

Molecular Formula

C15H10O4S

Molecular Weight

286.3 g/mol

IUPAC Name

(2-acetyl-1-benzothiophen-3-yl) furan-2-carboxylate

InChI

InChI=1S/C15H10O4S/c1-9(16)14-13(10-5-2-3-7-12(10)20-14)19-15(17)11-6-4-8-18-11/h2-8H,1H3

InChI Key

MYLXADGEQWLSJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Furancarboxylic acid (2-acetyl-1-benzothiophen-3-yl) ester
Reactant of Route 2
Reactant of Route 2
2-Furancarboxylic acid (2-acetyl-1-benzothiophen-3-yl) ester
Reactant of Route 3
Reactant of Route 3
2-Furancarboxylic acid (2-acetyl-1-benzothiophen-3-yl) ester
Reactant of Route 4
Reactant of Route 4
2-Furancarboxylic acid (2-acetyl-1-benzothiophen-3-yl) ester
Reactant of Route 5
2-Furancarboxylic acid (2-acetyl-1-benzothiophen-3-yl) ester
Reactant of Route 6
Reactant of Route 6
2-Furancarboxylic acid (2-acetyl-1-benzothiophen-3-yl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.